molecular formula C17H19NO3S2 B2838975 Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 352679-71-1

Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2838975
CAS No.: 352679-71-1
M. Wt: 349.46
InChI Key: WNLJQJPYRTWHDF-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Agents : Novel thiophene and benzothiophene derivatives, including compounds structurally related to the mentioned chemical, have been designed, synthesized, and evaluated as anti-cancer agents. They showed significant anti-proliferative activity against various tumor cell lines, demonstrating their potential as cytotoxic agents (Mohareb, R., Abdallah, A., Helal, M. H., & Shaloof, S. M. H., 2016).

  • Antimicrobial and Anti-inflammatory Agents : Compounds derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate were synthesized and shown to possess promising antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential as antimicrobial and anti-inflammatory agents (Narayana, B., Ashalatha, B. V., Raj, K. K. V., & Kumari, N., 2006).

Chemical Synthesis and Characterization

  • Crystal Structure Analysis : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing insights into its molecular conformation and the stabilization of its structure through intra- and intermolecular hydrogen bonds, which could aid in understanding its reactivity and interaction with biological targets (Vasu, K., Nirmala, K., Chopra, D., Mohan, S., & Saravanan, J., 2004).

  • Synthetic Applications : Research has demonstrated the versatility of these compounds in organic synthesis, including their role as intermediates in the synthesis of more complex molecular structures with potential biological activities. This includes the formation of Schiff bases, which have been screened for antimicrobial activity, indicating the broad synthetic utility of these compounds (Shipilovskikh, S., Shipilovskikh, D. A., & Rubtsov, A., 2014).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

methyl 6-ethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-10-6-7-11-13(9-10)23-16(14(11)17(20)21-2)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLJQJPYRTWHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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